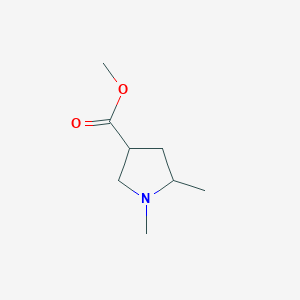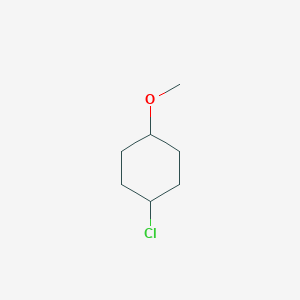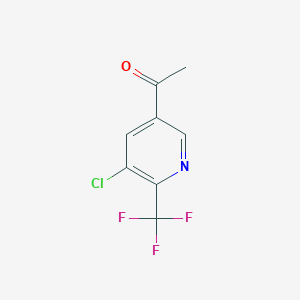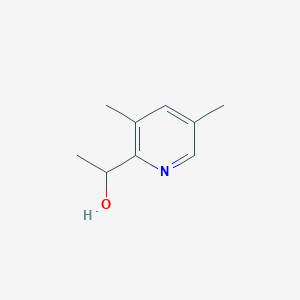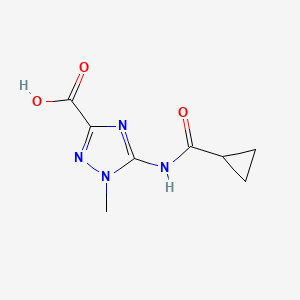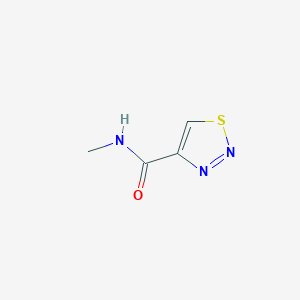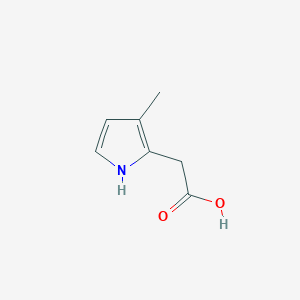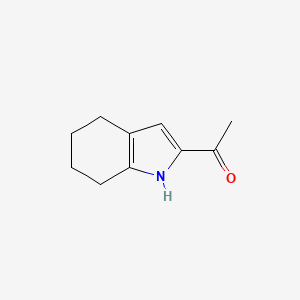
(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, which is known for its ability to enhance the metabolic stability, solubility, and lipophilicity of organic molecules . The presence of the difluoromethyl group makes this compound particularly valuable in pharmaceutical and agrochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For example, metal-based methods can transfer the difluoromethyl group to carbon sites in both stoichiometric and catalytic modes . Additionally, Minisci-type radical chemistry has been employed to achieve difluoromethylation of heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using environmentally benign conditions. The use of novel non-ozone depleting difluorocarbene reagents has streamlined access to difluoromethylated molecules, making the process more sustainable and efficient .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s stability and solubility make it useful in biological studies, particularly in drug development.
Medicine: Its presence in pharmaceutical compounds can enhance drug efficacy and stability.
Industry: The compound is used in the production of agrochemicals and materials science applications
Mécanisme D'action
The mechanism of action of 2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other difluoromethylated molecules such as:
- 2-(1-(Trifluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid
- 2-(1-(Fluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid
Uniqueness
The uniqueness of 2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid lies in its specific difluoromethyl group, which provides a balance between lipophilicity and hydrogen bond donation. This balance enhances the compound’s stability and solubility, making it particularly valuable in pharmaceutical applications .
Propriétés
Formule moléculaire |
C8H7F2NO3 |
|---|---|
Poids moléculaire |
203.14 g/mol |
Nom IUPAC |
2-[1-(difluoromethyl)-6-oxopyridin-3-yl]acetic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)11-4-5(3-7(13)14)1-2-6(11)12/h1-2,4,8H,3H2,(H,13,14) |
Clé InChI |
KXPPKWCBVXQXSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1CC(=O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


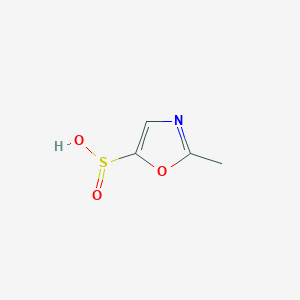
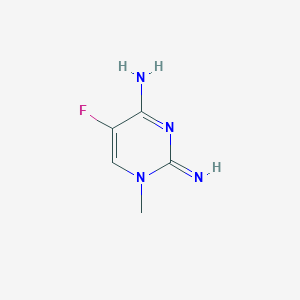
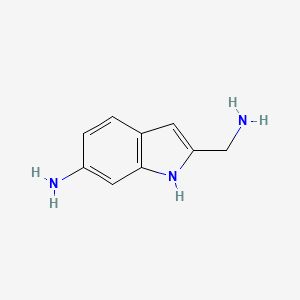
![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)
